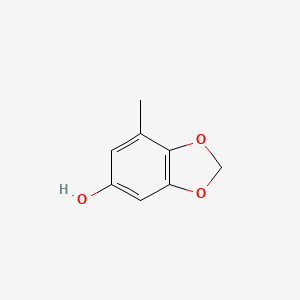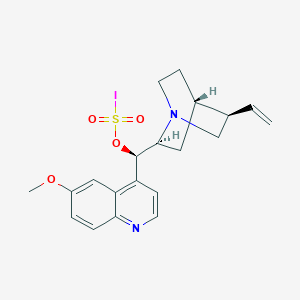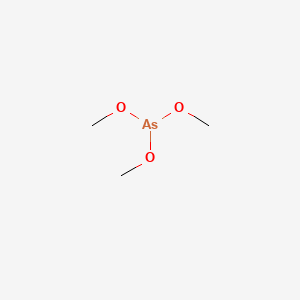![molecular formula C8H6N2O2 B13817202 2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole CAS No. 42430-52-4](/img/structure/B13817202.png)
2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system with an additional dioxole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the benzimidazole core. The dioxole ring is then introduced through further functionalization .
Industrial Production Methods
Industrial production of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
科学的研究の応用
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxole ring.
6H-1,3-Dioxolo[4,5-f]benzimidazole-6-thione: Similar structure with a thione group instead of a dioxole ring.
Uniqueness
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) is unique due to the presence of the dioxole ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in certain biological applications compared to its analogs .
特性
CAS番号 |
42430-52-4 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC名 |
6H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H6N2O2/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-2H,3-4H2 |
InChIキー |
NICLTCKCERZDLU-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C=C3C(=CC2=N1)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)




![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)








